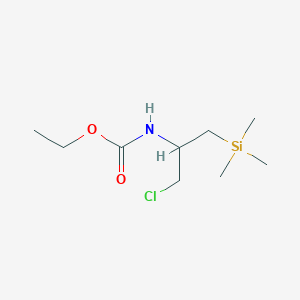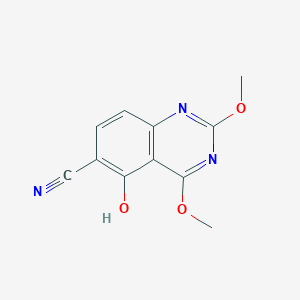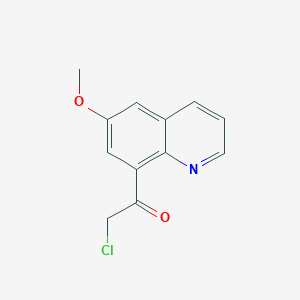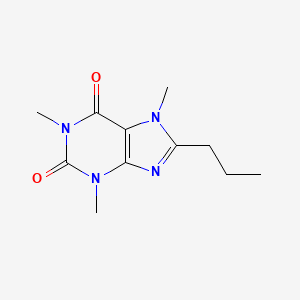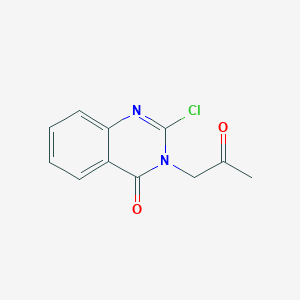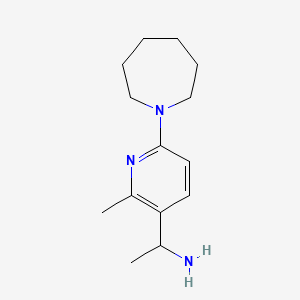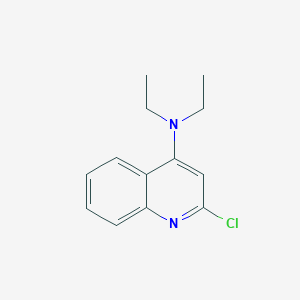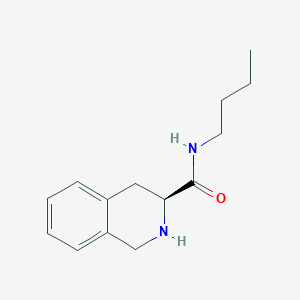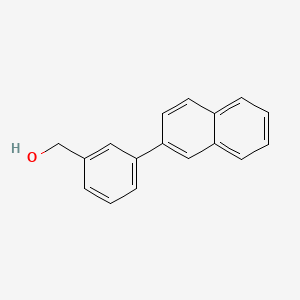
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C12H9ClFNO and a molecular weight of 237.66 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with chloro and fluoro groups, as well as a methanol group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of (5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with a suitable pyridine derivative under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purification techniques, such as recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups on the pyridine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methanol group can also participate in hydrogen bonding, further modulating the compound’s effects.
Comparación Con Compuestos Similares
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol can be compared with other similar compounds, such as:
(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol: This compound has a similar structure but lacks the methanol group, which may affect its chemical and biological properties.
(5-Bromo-2-chloro-pyridin-3-yl)methanol: This compound has a bromine atom instead of a fluorine atom, which can influence its reactivity and interactions with other molecules.
(2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol: This compound has a different substitution pattern on the pyridine ring, which can affect its chemical behavior and applications .
Propiedades
Número CAS |
1346692-30-5 |
|---|---|
Fórmula molecular |
C12H9ClFNO |
Peso molecular |
237.66 g/mol |
Nombre IUPAC |
[5-(2-chloro-5-fluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9ClFNO/c13-12-2-1-10(14)4-11(12)9-3-8(7-16)5-15-6-9/h1-6,16H,7H2 |
Clave InChI |
JYGQLEUGKUOLQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C2=CN=CC(=C2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)

